2-(Hydroxymethyl)isonicotinic acid
Overview
Description
Mechanism of Action
Target of Action
It is known that isoniazid, a derivative of isonicotinic acid, targets the mycobacterial enzyme katg . This enzyme is crucial for the activation of isoniazid, which is primarily used in the treatment of tuberculosis .
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition leads to the death of mycobacterial cells .
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized by acetylation, a process that varies between individuals and can be classified into slow, intermediate, and fast acetylators . The rate and extent of absorption of isoniazid significantly differ between these acetylator types .
Result of Action
Isoniazid, a derivative of isonicotinic acid, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms .
Action Environment
It is known that the genotype and the environment of the organism (such as the media used for culturing the organism) are two influential factors in the synthesis of secondary metabolites .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid, from which 2-(Hydroxymethyl)isonicotinic acid is derived, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as isoniazid, a derivative of isonicotinic acid, have been shown to have significant effects on cellular processes .
Molecular Mechanism
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall .
Metabolic Pathways
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized primarily in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)isonicotinic acid can be achieved through several methods. One common approach involves the modification of isonicotinic acid derivatives. For instance, the preparation of isonicotinic acid itself can be done by crystallizing a solution and adjusting the pH with sodium hydroxide . Further modifications can lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Hydroxymethyl)isonicotinic acid has several scientific research applications:
Comparison with Similar Compounds
2-(Hydroxymethyl)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific functional group modifications, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(hydroxymethyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKOGCATGREDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618257 | |
Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915140-06-6 | |
Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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